molecular formula C6H8K8O18P4 B13896962 Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate

Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate

Cat. No.: B13896962
M. Wt: 804.80 g/mol
InChI Key: HDLWTQSZUMYYND-UHFFFAOYSA-F
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Description

D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT: is a phosphorylated derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling. This compound is known for its involvement in regulating intracellular calcium levels and is a precursor to other inositol phosphates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT typically involves the phosphorylation of inositol. The process can be carried out using various phosphorylating agents under controlled conditions to ensure the selective addition of phosphate groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its potassium salt form .

Chemical Reactions Analysis

Types of Reactions: D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure selectivity and efficiency .

Major Products Formed: The major products formed from these reactions include various phosphorylated derivatives of inositol, which can have different biological activities and applications .

Mechanism of Action

D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT exerts its effects by acting as a precursor to inositol 1,3,4-trisphosphate, which plays a key role in regulating intracellular calcium levels. The compound increases the entry of calcium across the plasma membrane and is proposed to regulate intracellular calcium by controlling plasma membrane transport of calcium ions .

Comparison with Similar Compounds

Uniqueness: D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT is unique due to its specific phosphorylation pattern, which allows it to regulate calcium levels in a distinct manner compared to other inositol phosphates. Its role as a precursor to inositol 1,3,4-trisphosphate further highlights its importance in cellular signaling .

Properties

Molecular Formula

C6H8K8O18P4

Molecular Weight

804.80 g/mol

IUPAC Name

octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate

InChI

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8

InChI Key

HDLWTQSZUMYYND-UHFFFAOYSA-F

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

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